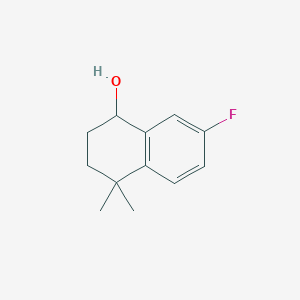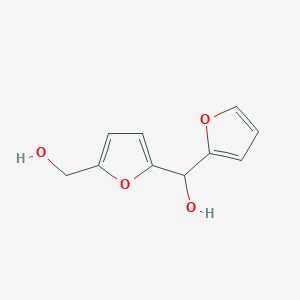
Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol is a compound that belongs to the class of furan derivatives Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom This particular compound is notable for its two furan rings, each substituted with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol typically involves the catalytic conversion of biomass-derived feedstocks. One common method is the catalytic transformation of 5-hydroxymethylfurfural (HMF), a valuable platform compound derived from biomass. The process involves a series of reactions, including reductive amination, hydrogenation, and hydrodeoxygenation, often using silica-supported cobalt nanoparticles as catalysts .
Industrial Production Methods
Industrial production of this compound can be achieved through similar catalytic processes, scaled up to meet industrial demands. The use of renewable feedstocks like HMF ensures a sustainable and cost-effective production method. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Products include furan-2-carboxylic acid and 5-(hydroxymethyl)furan-2-carboxylic acid.
Reduction: Products include furan-2-ylmethanol and 5-(hydroxymethyl)furan-2-ylmethanol.
Substitution: Various substituted furans depending on the reagents used
Applications De Recherche Scientifique
Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol involves its interaction with various molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The furan rings provide a stable aromatic system that can interact with enzymes and receptors, potentially modulating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor to Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol, known for its versatility in chemical synthesis.
2-Furanmethanol: Another furan derivative with similar chemical properties but different applications.
2,5-Furandicarboxylic Acid (FDCA): An oxidized derivative of HMF, used in the production of bioplastics
Uniqueness
Its ability to undergo various chemical transformations and its derivation from renewable resources make it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C10H10O4 |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
furan-2-yl-[5-(hydroxymethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C10H10O4/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10-12H,6H2 |
Clé InChI |
IGVFXDGWMNTOFH-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(C2=CC=C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


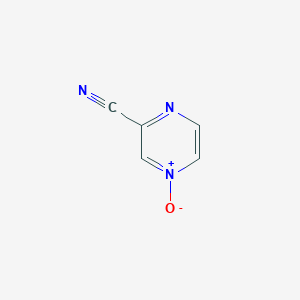
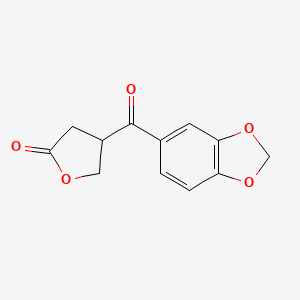
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B12975572.png)
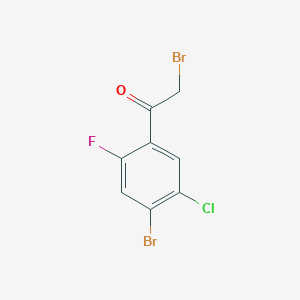

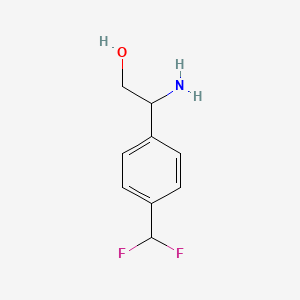
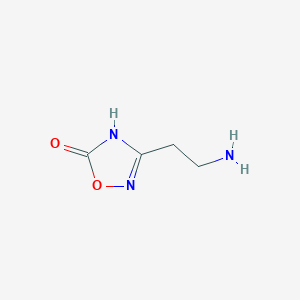
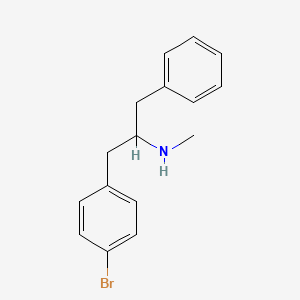
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol hydrochloride](/img/structure/B12975617.png)
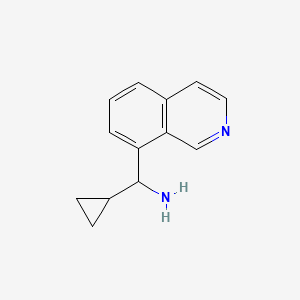
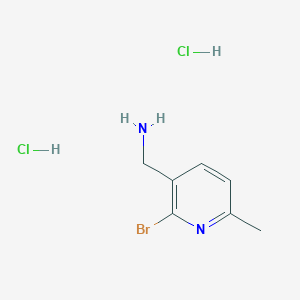
![Dibenzo[b,d]furan-2-carbaldehyde oxime](/img/structure/B12975643.png)
